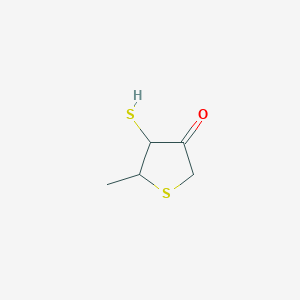![molecular formula C6H12OS B14488428 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene CAS No. 64349-07-1](/img/structure/B14488428.png)
1-[(2-Methoxyethyl)sulfanyl]prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxyethyl)sulfanyl]prop-1-ene is an organic compound characterized by the presence of a sulfanyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-methoxyethane with sodium sulfide, followed by the addition of propenyl magnesium bromide. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, and low temperatures.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted propene derivatives.
Scientific Research Applications
1-[(2-Methoxyethyl)sulfanyl]prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function and activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
- 1-[(2-Methylpropyl)sulfanyl]prop-1-ene
- 1-[(2-Ethoxyethyl)sulfanyl]prop-1-ene
- 1-[(2-Propoxyethyl)sulfanyl]prop-1-ene
Uniqueness: 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
64349-07-1 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
1-(2-methoxyethylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H12OS/c1-3-5-8-6-4-7-2/h3,5H,4,6H2,1-2H3 |
InChI Key |
FMRRBHOYOPTKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CSCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


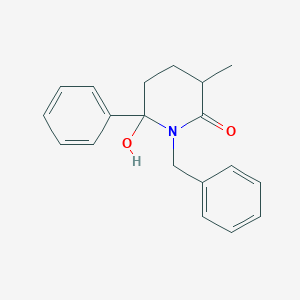
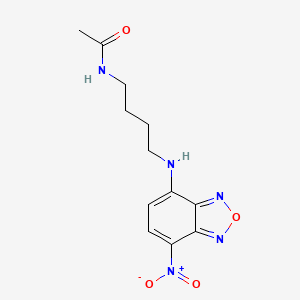
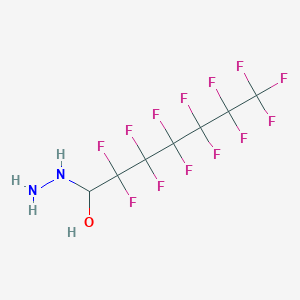
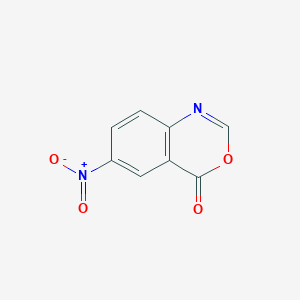
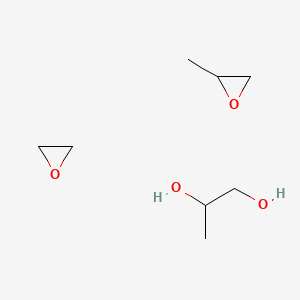
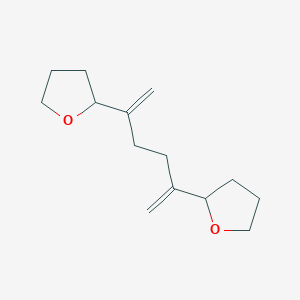
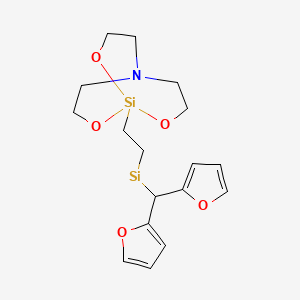

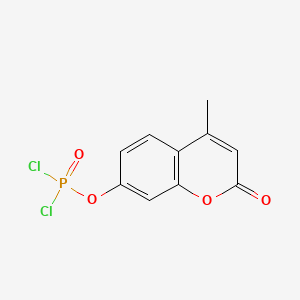

![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)

